molecular formula C8H5F3INO B169340 2,2,2-trifluoro-N-(3-iodophenyl)acetamide CAS No. 180530-11-4

2,2,2-trifluoro-N-(3-iodophenyl)acetamide

Cat. No. B169340
M. Wt: 315.03 g/mol
InChI Key: ZEWYVZSMKUUMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-trifluoro-N-(3-iodophenyl)acetamide” is a chemical compound with the molecular formula C8H5F3INO . It has a molecular weight of 315.03 g/mol . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “2,2,2-trifluoro-N-(3-iodophenyl)acetamide” is 1S/C8H5F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14) . This indicates the presence of an iodophenyl group attached to a trifluoroacetamide group.


Physical And Chemical Properties Analysis

“2,2,2-trifluoro-N-(3-iodophenyl)acetamide” is a solid at room temperature . It has a molecular weight of 315.03 g/mol .

Scientific Research Applications

Oxidative Addition and Iodoamidation

Trifluoroacetamide, including derivatives like 2,2,2-trifluoro-N-(3-iodophenyl)acetamide, is involved in oxidative addition reactions with alkenes and dienes. A study by Shainyan et al. (2015) explored its reactions in an oxidative system, leading to products like 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides through iodoamidation processes (Shainyan et al., 2015).

Synthesis of Biindolyls

In another application, the compound has been used in palladium-catalyzed reactions for synthesizing 3,3′-disubstituted-2,2′-biindolyls. Abbiati et al. (2006) demonstrated that using trifluoroacetamide derivatives in these reactions facilitates the formation of biindolyls and benzo[c]indolo[2,3-a]carbazoles (Abbiati et al., 2006).

Crystal Structure Characterization

The crystal structure of compounds involving trifluoroacetamide derivatives has been a subject of interest in scientific research. For instance, Pan et al. (2016) synthesized and characterized (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, revealing details about its intermolecular hydrogen bonds and crystal structure (Pan et al., 2016).

Antibacterial Agent Synthesis

Trifluoroacetamide derivatives are also explored in the synthesis of antibacterial agents. Alharbi and Alshammari (2019) created new fluorine-substituted triazines from 2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide, showing significant antibacterial activity (Alharbi & Alshammari, 2019).

Electrophilic Fluorinating Agent

In the context of fluorine chemistry, Banks et al. (1996) investigated perfluoro-[N-(4-pyridyl)acetamide] as an electrophilic fluorinating agent. This study highlights the utility of trifluoroacetamide derivatives in fluorination reactions (Banks et al., 1996).

Lithium Battery Electrolyte Research

Trifluoroacetamide derivatives have also been explored in the development of room temperature ionic liquids (RTILs) for lithium battery electrolytes. Matsumoto et al. (2005) studied the electrochemical properties of RTILs based on asymmetric amide anions like 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide (Matsumoto et al., 2005).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of acetamide derivatives, including those with trifluoroacetamide structures, have been conducted to understand their behavior in photonic devices. Castro et al. (2017) explored this aspect, indicating the potential of these compounds in optical applications (Castro et al., 2017).

properties

IUPAC Name

2,2,2-trifluoro-N-(3-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-3-1-2-5(12)4-6/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWYVZSMKUUMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269455
Record name 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(3-iodophenyl)acetamide

CAS RN

180530-11-4
Record name 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180530-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-(3-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-(3-iodophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoro-N-(3-iodophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoro-N-(3-iodophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoro-N-(3-iodophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoro-N-(3-iodophenyl)acetamide

Citations

For This Compound
1
Citations
R Padilla-Salinas, R Anderson… - Journal of Medicinal …, 2019 - ACS Publications
Endosomal toll-like receptors (TLRs) 7 and 8 recognize viral single-stranded RNAs, a class of imidazoquinoline compounds, 8-oxo-adenosines, 8-aminobenzodiazepines, pyrimidines, …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.